The Use of Sulfo-Cy5 Amine in Biological Research: A Technical Guide
The Use of Sulfo-Cy5 Amine in Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Sulfo-Cy5 Amine
Sulfo-Cy5 amine is a fluorescent dye widely utilized in biological research for the labeling and tracking of biomolecules.[1][2] It belongs to the cyanine dye family, known for their high molar extinction coefficients and fluorescence in the far-red region of the spectrum.[3] The "Sulfo" designation indicates the presence of sulfonate groups, which impart water solubility to the molecule, a crucial characteristic for its use in aqueous biological environments.[1][4] The "amine" functional group provides a reactive site for conjugation to various biomolecules.[1]
The primary utility of Sulfo-Cy5 amine lies in its ability to be covalently attached to other molecules, thereby rendering them fluorescent. This allows for the visualization and quantification of the labeled molecule in a variety of experimental settings. The far-red emission of Sulfo-Cy5 is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[5]
Key Applications
The versatility of Sulfo-Cy5 amine makes it suitable for a broad range of applications in biological research, including:
-
Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization of specific proteins and other targets within cells and tissues.[2]
-
Flow Cytometry: Cells labeled with Sulfo-Cy5 conjugated antibodies can be identified and quantified based on their fluorescence.[2]
-
In Vivo Imaging: The near-infrared properties of Sulfo-Cy5 allow for deep tissue penetration, making it a valuable tool for non-invasive imaging in living organisms.[2][6]
-
Bioconjugation: The amine group can be reacted with various functional groups to label a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[1][2]
Quantitative Data Presentation
A summary of the key spectral and physical properties of Sulfo-Cy5 amine is presented in the table below, alongside other common cyanine dyes for comparison.
| Property | Sulfo-Cy5 Amine | Cy3 Amine | Cy7 Amine |
| Excitation Maximum (nm) | ~646 | ~550 | ~750 |
| Emission Maximum (nm) | ~662 | ~570 | ~773 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~271,000 | ~150,000 | ~250,000 |
| Quantum Yield | ~0.28 | ~0.15 | ~0.12 |
| Molecular Weight ( g/mol ) | ~741 | ~700 | ~800 |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | Water, DMSO, DMF |
Experimental Protocols
Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester
This protocol details the labeling of an antibody with a reactive form of Sulfo-Cy5, the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody.
Materials:
-
Antibody (protein) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Sulfo-Cy5 NHS Ester Stock Solution:
-
Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[1]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~646 nm).[6]
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for using a Sulfo-Cy5 labeled secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target protein)
-
Sulfo-Cy5 conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.[9]
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.[9]
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.[9]
-
-
Secondary Antibody Incubation:
-
Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.[9]
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[9]
-
-
Visualization:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy5 and the counterstain.[5]
-
Visualizations
Experimental Workflow: Antibody Labeling
Caption: Workflow for labeling an antibody with Sulfo-Cy5 NHS ester.
Signaling Pathway: GPCR Antagonist Binding
Caption: Visualization of a Sulfo-Cy5 labeled antagonist blocking GPCR signaling.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
